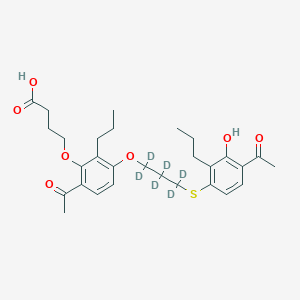

Tipelukast-D6

Description

Fundamental Principles of Deuterium (B1214612) Substitution in Drug Molecules

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, making it about twice as heavy as protium (B1232500) (the common isotope of hydrogen). acs.orgclearsynthdiscovery.com When hydrogen atoms in a drug molecule are replaced with deuterium atoms, the fundamental shape and size of the molecule remain virtually unchanged. gabarx.com However, the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.comresearchgate.net

This increased bond strength is the basis of the "deuterium kinetic isotope effect" (KIE). gabarx.comacs.org The cleavage of a C-D bond requires more energy and therefore occurs at a slower rate than the cleavage of a C-H bond, particularly in metabolic reactions mediated by enzymes like the cytochrome P450 (CYP450) family. researchgate.netacs.orgbioscientia.de By strategically placing deuterium at sites of metabolic activity, researchers can slow down the breakdown of a drug. researchgate.netunibestpharm.com

Key Differences Between Hydrogen and Deuterium:

| Property | Hydrogen (Protium) | Deuterium |

| Symbol | ¹H | ²H or D |

| Neutrons | 0 | 1 |

| Atomic Mass | ~1 amu | ~2 amu |

| Bond Strength (with Carbon) | Weaker | Stronger clearsynthdiscovery.com |

| Metabolic Rate | Faster | Slower acs.org |

Rationales for the Development and Application of Deuterated Analogs in Research

The development of deuterated analogs of drug candidates and existing medicines is driven by several key advantages that can significantly enhance a drug's properties and the efficiency of research.

Improved Metabolic Stability: By slowing down metabolism, deuteration can increase a drug's half-life and bioavailability. unibestpharm.comclearsynthdiscovery.com This may lead to more consistent drug levels in the bloodstream and potentially allow for less frequent dosing, which can improve patient adherence. researchgate.netclearsynthdiscovery.com

Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of reactive or toxic byproducts, potentially leading to an improved safety profile for the drug. clearsynthdiscovery.comresearchgate.net

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs may exhibit improved efficacy. clearsynthdiscovery.com

Internal Standards for Bioanalysis: Deuterated compounds, such as Tipelukast-D6, are widely used as internal standards in analytical techniques like mass spectrometry and liquid chromatography. veeprho.com Because they are chemically identical to the parent drug but have a different mass, they can be used to accurately quantify the concentration of the non-deuterated drug in biological samples. metsol.comveeprho.com This is crucial for pharmacokinetic and metabolic studies. veeprho.com

Elucidating Metabolic Pathways: The use of stable isotope-labeled compounds helps researchers to identify and understand the metabolic pathways of a drug, providing critical information for drug development and regulatory submissions. symeres.comnih.gov

Overview of Tipelukast as a Precursor Compound and the Genesis of this compound for Research Applications

Tipelukast, also known as MN-001, is a novel, orally bioavailable small molecule compound with anti-inflammatory and anti-fibrotic properties. biospace.compulmonaryfibrosis.orgmedicinova.com Its mechanism of action is thought to involve several pathways, including the antagonism of leukotriene (LT) receptors, inhibition of phosphodiesterases (PDEs), and inhibition of 5-lipoxygenase (5-LO). biospace.compulmonaryfibrosis.orgmedicinova.com The 5-LO/LT pathway is considered a significant factor in the development of fibrosis. biospace.commedicinova.com Tipelukast has been investigated for its potential in treating conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH). pulmonaryfibrosis.orgfirstwordpharma.comclinicalleader.com

The development of this compound, a deuterium-labeled analog of Tipelukast, was a logical step to support the research and development of the parent compound. veeprho.com By replacing six hydrogen atoms with deuterium, this compound was created to serve primarily as an internal standard for analytical and pharmacokinetic research. veeprho.com Its use allows for the precise and reliable quantification of Tipelukast in biological samples, which is essential for understanding its behavior in the body. veeprho.com The synthesis of Tipelukast involves intermediates such as 4-[3-Hydroxy-6-ethyl-2-propylphenoxy]butanoic Acid Ethyl Ester. clinisciences.com

Research Applications of this compound:

| Application | Description |

| Pharmacokinetic Studies | Enables accurate measurement of Tipelukast concentrations over time in biological fluids, helping to determine its absorption, distribution, metabolism, and excretion (ADME) profile. veeprho.com |

| Therapeutic Drug Monitoring | Facilitates precise monitoring of Tipelukast levels in patients during clinical trials to ensure optimal exposure. veeprho.com |

| Metabolic Research | Aids in the identification and quantification of Tipelukast's metabolites. veeprho.com |

| Analytical Method Validation | Serves as a reference standard for validating the accuracy and precision of analytical methods used to measure Tipelukast. axios-research.com |

Properties

Molecular Formula |

C29H38O7S |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-2-propylphenoxy]butanoic acid |

InChI |

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |

InChI Key |

KPWYNAGOBXLMSE-YUZNWSDISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(=O)C)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |

Canonical SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Tipelukast D6

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Tipelukast-D6

The synthesis of this compound requires precise methods to introduce deuterium atoms at specific locations within the molecule. The alternate chemical name, 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid, indicates that all six deuterium atoms are located on the central propoxy linker chain. nih.gov This specific labeling necessitates synthetic strategies that build the molecule from deuterated precursors rather than attempting non-selective deuterium exchange on the final Tipelukast molecule.

The most effective strategy for site-specific deuteration in complex molecules like Tipelukast is the use of deuterated building blocks during synthesis. guidechem.com This approach ensures that deuterium is incorporated only at the desired positions with very high isotopic purity.

For this compound, a plausible and highly efficient synthetic route involves a Williamson ether synthesis using a fully deuterated three-carbon building block. Commercially available reagents such as 1,3-Dibromopropane-d6 (BrCD₂CD₂CD₂Br) or 1,3-Propanediol-d6 (HOCD₂CD₂CD₂OH) are ideal starting points. chemicalbook.comrsc.orggoogle.com

A proposed synthesis would involve:

Reacting one of the phenolic precursors of Tipelukast with the deuterated building block, such as 1,3-Dibromopropane-d6, under basic conditions to form the first ether linkage.

The resulting intermediate, now containing the deuterated propoxy chain with a terminal bromide, would then be reacted with the second, thiol-containing precursor to form the final thioether linkage, completing the core structure of this compound.

This building block approach guarantees that the six deuterium atoms are exclusively located on the propoxy chain, avoiding unwanted isotopic scrambling and leading to a product with high isotopic enrichment.

Hydrogen-deuterium (H/D) exchange reactions represent another class of methods for deuteration, often utilizing a deuterium source like heavy water (D₂O) in the presence of a catalyst. researchgate.netansto.gov.au These reactions can be catalyzed by metals (e.g., Palladium on carbon) or acids/bases. rsc.orgacs.org While useful for deuterating certain positions, such as those adjacent to carbonyl groups or on aromatic rings, H/D exchange is generally less suitable for the specific synthesis of this compound. acs.org

The key challenges of using H/D exchange for this target molecule include:

Lack of Selectivity: Tipelukast has multiple reactive C-H bonds. Attempting a global H/D exchange would likely lead to deuterium incorporation at various sites, not just the desired propoxy chain, resulting in a complex mixture of isotopologues.

Harsh Conditions: Achieving deuteration on an unactivated alkane chain often requires high temperatures and pressures, which could degrade the complex parent molecule. researchgate.net

Therefore, while H/D exchange is a powerful tool in deuteration chemistry, it is not the preferred method for producing the specific isotopologue this compound.

The field of isotopic labeling is continually advancing, with novel methods offering greater precision and efficiency. nih.gov Recent developments include:

Late-Stage Functionalization: These methods aim to introduce deuterium into a fully or nearly fully assembled molecule. Techniques like copper-catalyzed deacylative deuteration allow for the site-specific installation of deuterium at previously unactivated positions.

Electrochemical Deuteration: Using D₂O as the deuterium source, electrochemical methods can generate deuterated compounds under mild conditions, offering a green and efficient alternative to traditional reagents.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze H/D exchange at specific positions, such as the C-1 position of aldehydes, providing a metal-free route to valuable deuterated building blocks. rsc.org

These emerging strategies expand the toolkit for creating deuterated pharmaceuticals, potentially offering new pathways to labeled compounds that are difficult to access through traditional building block or exchange methods. rsc.orgnih.gov

Deuterium Exchange Reactions in the Synthesis of Deuterated Tipelukast.

Spectroscopic and Chromatographic Characterization of this compound

Following synthesis, rigorous analytical characterization is essential to confirm the successful incorporation of deuterium, verify the molecular structure, and determine the isotopic purity of this compound. nih.gov The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is a powerful, non-destructive technique for confirming the exact location of deuterium atoms. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the six protons of the propoxy chain in unlabeled Tipelukast would be absent or significantly diminished. The disappearance of these specific peaks provides direct evidence of successful deuteration at that site. All other proton signals from the rest of the molecule should remain, confirming the structural integrity of the carbon skeleton. ansto.gov.auacs.org

²H NMR (Deuterium NMR): A ²H NMR experiment would show signals in the region where the propoxy protons would normally appear, confirming the presence and chemical environment of the incorporated deuterium atoms. ansto.gov.au

Table 1: Hypothetical ¹H NMR Data Comparison for Tipelukast vs. This compound This table presents expected results for illustrative purposes.

| Assignment | Unlabeled Tipelukast (Expected δ, ppm) | This compound (Expected δ, ppm) | Comment |

|---|---|---|---|

| -O-CH₂- | ~4.1 | Signal absent | Confirms deuteration at C1 of the propoxy chain. |

| -CH₂-CH₂-CH₂- | ~2.2 | Signal absent | Confirms deuteration at C2 of the propoxy chain. |

| -S-CH₂- | ~3.1 | Signal absent | Confirms deuteration at C3 of the propoxy chain. |

| Aromatic Protons | 6.8 - 7.8 | 6.8 - 7.8 | Signals remain, confirming structural integrity. |

| Other Aliphatic Protons | 1.0 - 4.5 | 1.0 - 4.5 | Signals remain, confirming structural integrity. |

HRMS is the definitive technique for verifying the molecular weight and quantifying the isotopic purity of this compound. nih.gov

Molecular Weight Verification: The molecular weight of this compound is expected to be approximately 6 Da greater than that of unlabeled Tipelukast, corresponding to the mass of the six deuterium atoms replacing six hydrogen atoms. HRMS provides a highly accurate mass measurement to confirm this increase.

Isotopic Purity Calculation: HRMS can resolve the different isotopologues (molecules differing only in their isotopic composition, e.g., d0, d1, d2...d6). By measuring the relative abundance of the ion corresponding to this compound versus the ions of lower deuteration levels (d0 to d5) and the unlabeled compound, the isotopic purity can be calculated precisely. This is crucial for its use as an internal standard, where high isotopic enrichment (typically >98%) is required. google.com

Table 2: Expected High-Resolution Mass Spectrometry Data This table presents expected results for illustrative purposes.

| Compound | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| Tipelukast | C₂₉H₄₀O₇S | 532.2549 | 533.2622 |

| This compound | C₂₉H₃₄D₆O₇S | 538.2926 | 539.2999 |

Infrared (IR) Spectroscopy and Other Vibrational Spectroscopic Techniques for Bond Characterization

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of deuterated compounds like this compound. ed.gov This method probes the vibrational frequencies of chemical bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of the corresponding stretching and bending vibrations to lower frequencies (wavenumbers). nih.gov

The most significant and readily identifiable feature in the IR spectrum of this compound is the appearance of carbon-deuterium (C-D) stretching bands. These bands typically appear in the region of 2000-2300 cm⁻¹, a spectral window that is usually free from other fundamental vibrations, making them highly characteristic. cdnsciencepub.com For instance, the C-D stretching vibration of a trideutero-methyl group can be observed in this range. cdnsciencepub.com In contrast, the corresponding carbon-hydrogen (C-H) stretching vibrations in the non-labeled Tipelukast would be found in the 2800-3000 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for C-H Bonds | Expected Wavenumber Range (cm⁻¹) for C-D Bonds |

| Stretching | 2800-3000 | 2000-2300 |

| Bending | 1300-1500 | Lower frequency shift compared to C-H |

Purity Assessment and Quality Control Parameters for Stable Isotope Standards

The reliability of quantitative analytical methods heavily relies on the purity and quality of the stable isotope-labeled internal standards used. isotope.commusechem.comamerigoscientific.com Therefore, rigorous purity assessment and quality control are paramount for this compound.

Chromatographic Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the chemical and isomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis of pharmaceutical compounds. google.com For this compound, a reversed-phase HPLC method would typically be used to separate the main compound from any synthesis-related impurities or degradants. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical purity specification for a stable isotope-labeled standard is often ≥95% by HPLC. The use of a suitable detector, such as a UV or mass spectrometry (MS) detector, is crucial for sensitive and specific detection.

Gas Chromatography (GC): GC is particularly useful for separating volatile compounds and can be highly effective in separating deuterated isotopologues from their non-deuterated counterparts. nih.govuta.edu The choice of the stationary phase is critical, as different polarities can influence the separation and even the elution order of the labeled and unlabeled compounds. nih.gov For instance, nonpolar stationary phases may result in the deuterated compound eluting earlier (an inverse isotope effect), while polar phases often lead to the opposite (a normal isotope effect). nih.gov GC coupled with a mass spectrometer (GC-MS) can simultaneously provide information on both purity and isotopic distribution. researchgate.netresearchgate.net

| Parameter | HPLC | GC |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Application for this compound | Determination of chemical purity from non-volatile or thermally labile impurities. | Separation from volatile impurities and potentially the unlabeled Tipelukast. |

| Common Detector | UV, MS | FID, MS |

Isotopic Enrichment Verification Methods

Isotopic enrichment refers to the percentage of molecules in which the intended isotope (in this case, deuterium) has replaced the original isotope (hydrogen) at the specified positions. Verifying the isotopic enrichment is a critical quality control step.

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of this compound can be compared to the unlabeled Tipelukast and any partially deuterated species. High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is another powerful tool for verifying isotopic enrichment. The disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. For example, if a methyl group (CH₃) is deuterated to a CD₃ group, the corresponding singlet in the ¹H NMR spectrum will disappear. The integration of the remaining proton signals can be used to quantify the level of deuteration.

The isotopic enrichment factor, which is the ratio between the isotopic abundance and the natural abundance of the isotope, is a key parameter. For deuterated compounds used in pharmaceutical research, a high isotopic enrichment is desirable, often with a specification of ≥98 atom % D. google.com.pg

| Technique | Information Provided | Typical Specification for this compound |

| Mass Spectrometry (MS) | Relative abundance of deuterated, partially deuterated, and unlabeled species. | ≥98 atom % D |

| Nuclear Magnetic Resonance (NMR) | Absence or reduction of proton signals at labeled positions. | Conforms to structure with expected deuterium incorporation. |

Advanced Analytical Applications of Tipelukast D6 in Bioanalysis and Research

Utility of Tipelukast-D6 as an Internal Standard in Mass Spectrometry-Based Bioassays

The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. bioanalysis-zone.combiopharmaservices.com this compound, a deuterium-labeled version of Tipelukast, serves as an ideal internal standard for the accurate quantification of the parent drug in various biological matrices. veeprho.compmda.go.jp

Development and Validation of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Tipelukast

The development of a robust and reliable LC-MS/MS method for Tipelukast quantification is crucial for preclinical and clinical research. The validation of such a method, following guidelines from regulatory bodies like the FDA and EMA, ensures its accuracy, precision, and reliability. pmda.go.jpfda.gov A full validation process for a Tipelukast assay using this compound as an internal standard would typically involve the assessment of several key parameters. pmda.go.jp

A representative set of validation parameters for a hypothetical LC-MS/MS assay for Tipelukast in human plasma is presented below.

Table 1: Representative Validation Summary for a Quantitative LC-MS/MS Assay of Tipelukast

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Assay Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal concentration | 95.5% - 108.2% |

| Intra-day Precision (%CV) | ≤ 15% | 3.1% - 9.8% |

| Inter-day Accuracy | Within ±15% of nominal concentration | 97.3% - 105.6% |

| Inter-day Precision (%CV) | ≤ 15% | 4.5% - 8.7% |

| Recovery | Consistent and reproducible | 85.2% - 91.5% |

| Matrix Effect | CV ≤ 15% | 6.2% |

These representative data illustrate the expected performance of a well-developed and validated LC-MS/MS method for Tipelukast utilizing this compound.

Strategies for Mitigating Matrix Effects and Enhancing Analytical Precision and Accuracy using Deuterated Internal Standards

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. researchgate.netnih.goveijppr.com The use of a SIL-IS like this compound is a primary strategy to mitigate these effects. bioanalysis-zone.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. bioanalysis-zone.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively compensated for, leading to enhanced precision and accuracy. bioanalysis-zone.combiopharmaservices.com

For this compensation to be effective, the analyte and the internal standard must co-elute chromatographically. chromatographyonline.com Any chromatographic separation between the two, sometimes observed due to the deuterium (B1214612) isotope effect, can lead to differential matrix effects and compromise the accuracy of the results. chromatographyonline.com Therefore, chromatographic conditions must be carefully optimized to ensure complete co-elution.

Application in High-Sensitivity and High-Throughput Bioanalytical Workflows for Preclinical Research

Preclinical research, including pharmacokinetic and toxicokinetic studies, often requires the analysis of a large number of samples, necessitating high-throughput and highly sensitive analytical methods. technologynetworks.comnih.gov The use of this compound in conjunction with modern LC-MS/MS platforms enables the development of such workflows. The high sensitivity of MS detection allows for the use of smaller sample volumes, which is particularly advantageous in studies involving small animals. researchgate.net The specificity provided by MS/MS reduces the need for extensive sample cleanup, and the use of a SIL-IS ensures data reliability even with simplified extraction procedures. nih.gov This combination facilitates rapid sample turnaround times, crucial for supporting fast-paced drug discovery and development programs. technologynetworks.com

Methodological Advancements in Bioanalytical Techniques Employing Deuterated Analogs

The use of deuterated analogs like this compound is central to many advanced bioanalytical techniques. Beyond standard quantitative assays, these stable isotope-labeled compounds are instrumental in metabolic studies. By administering the parent drug and tracing the appearance of deuterated metabolites, researchers can elucidate metabolic pathways with high confidence.

Furthermore, the principles of using SIL-IS are being applied to increasingly complex analytical challenges, such as the quantification of multiple analytes in a single run (multiplexing) and the analysis of analytes in complex matrices like tissue homogenates. nih.gov The reliability afforded by deuterated standards is a key enabler for these advanced applications.

Role of this compound in Standardizing Research Assays and Inter-Laboratory Comparability

Standardization of analytical methods is paramount for ensuring that data generated across different laboratories are comparable and reliable. The use of a well-characterized internal standard like this compound is a cornerstone of this standardization. nih.gov By providing a common reference point for quantification, this compound helps to minimize inter-laboratory variability that can arise from differences in instrumentation, sample preparation, and analytical conditions.

When different research groups or contract research organizations (CROs) are involved in the development of a drug like Tipelukast, the consistent use of this compound as the internal standard ensures that pharmacokinetic and other bioanalytical data are consistent and can be reliably compared and integrated. This is essential for making informed decisions throughout the drug development process. nih.gov

Mechanistic Pharmacokinetic and Metabolic Investigations Utilizing Tipelukast D6 in Preclinical Models

Elucidation of Metabolic Pathways of Tipelukast Using Deuterium (B1214612) Labeling

Deuterium labeling is an invaluable technique for tracing the metabolic journey of a drug within a biological system. nih.govnih.gov By replacing specific hydrogen atoms with deuterium in the Tipelukast molecule, researchers can meticulously track the parent compound and its metabolites, providing a clear picture of its biotransformation processes.

In Vitro Metabolic Stability Studies with Tipelukast-D6 as a Tracer (e.g., Liver Microsomes, Hepatocytes, S9 Fractions)

In vitro systems are fundamental to predicting a drug's metabolic stability and are crucial in early drug development. nuvisan.com The use of this compound as a tracer in these assays enhances the precision of quantifying the parent drug's depletion over time.

Liver Microsomes : These preparations are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. youtube.comgoogleapis.com Incubating this compound with liver microsomes allows for the determination of its intrinsic clearance by these enzymes. The heavier mass of deuterium can slow down the rate of metabolism at the site of deuteration, providing valuable data on the metabolic weak spots of the molecule. plos.orgnih.gov

S9 Fractions : This subcellular fraction contains both microsomal and cytosolic enzymes, providing a broad assessment of a compound's metabolic susceptibility. Utilizing this compound in S9 fractions helps to identify the contributions of both CYP and non-CYP enzymes to its metabolism.

Table 1: Illustrative In Vitro Metabolic Stability of this compound

| In Vitro System | Key Enzymes Present | Primary Metabolic Phase Studied | Purpose of Using this compound |

| Liver Microsomes | Cytochrome P450 (CYP) enzymes | Phase I (Oxidation, Reduction) | Quantify intrinsic clearance, identify sites of CYP-mediated metabolism. |

| Hepatocytes | Full complement of Phase I and Phase II enzymes | Phase I and Phase II | Provide a comprehensive metabolic profile, including conjugation pathways. |

| S9 Fractions | Microsomal and cytosolic enzymes | Broad (Phase I and some Phase II) | Assess overall metabolic stability by a wide range of enzymes. |

This table is for illustrative purposes and does not represent actual experimental data.

Identification and Structural Characterization of Phase I and Phase II Metabolites (e.g., Hydroxy this compound) through LC-MS/MS

The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and structurally characterizing drug metabolites. scielo.bryoutube.com The use of this compound significantly aids this process. The known mass shift of deuterium allows for the confident identification of drug-related material in complex biological matrices.

Phase I Metabolism : This phase typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by CYP enzymes. nih.gov For Tipelukast, a potential Phase I metabolite is Hydroxy Tipelukast. medchemexpress.com When this compound is used, the resulting metabolite, Hydroxy this compound, can be readily identified by its specific mass-to-charge ratio (m/z) in the mass spectrometer. scbt.com

Phase II Metabolism : In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid (by UGTs), to increase water solubility and facilitate excretion. mdpi.com LC-MS/MS analysis of samples from in vitro incubations with this compound can reveal the formation of deuterated glucuronide conjugates, confirming this metabolic pathway.

Investigation of Metabolic Enzyme Involvement (e.g., Cytochrome P450, UGTs) using Deuterated Substrates

Pinpointing the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov this compound is instrumental in these investigations.

Cytochrome P450 (CYP) Isoforms : By using recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9), researchers can determine which specific isoforms are responsible for the metabolism of Tipelukast. plos.org Comparing the metabolism rate of Tipelukast versus this compound can provide insights into the rate-limiting steps of the reaction catalyzed by a particular CYP isoform.

UDP-glucuronosyltransferases (UGTs) : Similarly, recombinant UGT enzymes can be used to identify the specific isoforms involved in the glucuronidation of Tipelukast and its metabolites.

Assessment of Deuterium Kinetic Isotope Effects (KIEs) on Tipelukast Metabolism

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a reaction. ismrm.org

Impact of Deuteration on Rate-Limiting Metabolic Steps and Enzyme Activity

Observing a significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolism of Tipelukast. nih.gov This information is invaluable for understanding the metabolic mechanism and for designing second-generation drugs with potentially improved metabolic stability. nih.gov

Mechanistic Insights into Carbon-Hydrogen Bond Cleavage in Drug Biotransformation

The magnitude of the KIE can offer deep mechanistic insights into the transition state of the enzymatic reaction. nih.gov A large KIE suggests a transition state where the C-H bond is significantly broken. This information helps to build a more detailed picture of how metabolic enzymes, such as CYPs, interact with their substrates at a molecular level. By strategically placing deuterium at different positions within the Tipelukast molecule, researchers can probe the susceptibility of various sites to metabolic attack and gain a comprehensive understanding of its biotransformation.

Preclinical Pharmacokinetic Profiling in Non-Human Biological Systems using this compound

The use of stable isotope-labeled compounds, such as this compound, is a sophisticated strategy in modern drug discovery and development to investigate the pharmacokinetic properties of new chemical entities. The selective replacement of hydrogen atoms with deuterium can strategically alter the metabolic profile of a drug, providing a valuable tool for detailed preclinical evaluation in non-human biological systems. researchgate.netnih.gov This approach allows for a nuanced understanding of a drug's behavior in vivo, often leading to optimized therapeutic candidates with improved pharmacokinetic profiles. informaticsjournals.co.in

Investigation of Absorption, Distribution, and Excretion (ADE) Characteristics in Animal Models

The introduction of deuterium at metabolically labile positions of a parent drug can significantly alter its absorption, distribution, and excretion (ADE) profile. google.com This modification, known as the deuterium kinetic isotope effect (KIE), typically results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes. nih.govinformaticsjournals.co.in

In the context of this compound, preclinical studies in animal models such as rats and cynomolgus monkeys are designed to quantify these changes. Tipelukast, known as MN-001, is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties, acting through multiple pathways including leukotriene (LT) receptor antagonism. researchgate.netpulmonaryfibrosisnews.commedicinova.com Its metabolism is a key determinant of its systemic exposure and duration of action.

By creating this compound, where deuterium atoms replace hydrogens at sites susceptible to oxidative metabolism, researchers anticipate a reduction in the rate of metabolic clearance. This would hypothetically lead to several observable changes in its ADE profile in animal models:

Absorption: While the rate and extent of absorption from the gastrointestinal tract may not be directly altered by deuteration, the reduction in first-pass metabolism can lead to a significant increase in oral bioavailability (F).

Excretion: Slower metabolism typically results in a prolonged elimination half-life (t½) and reduced systemic clearance (CL). bioscientia.de This means the compound remains in the body for a longer period before being excreted, which could allow for less frequent dosing.

The following table illustrates hypothetical comparative pharmacokinetic parameters between Tipelukast and this compound following oral administration in a rat model, based on typical outcomes of deuteration.

| Parameter | Tipelukast | This compound | Expected Change with Deuteration |

|---|---|---|---|

| AUC (ng·h/mL) | 1500 | 3000 | Increase |

| Cmax (ng/mL) | 350 | 400 | Slight Increase |

| Tmax (h) | 1.5 | 2.0 | Slight Delay |

| Half-life (t½) (h) | 4.0 | 8.0 | Increase |

| Oral Bioavailability (F) (%) | 30 | 55 | Increase |

Application in Micro-Dosing and Accelerated Preclinical Pharmacokinetic Studies

Micro-dosing represents an innovative approach in early clinical development to gather human pharmacokinetic data with minimal drug exposure. researchgate.net This concept is also applied in preclinical settings to accelerate the characterization of drug candidates. The use of a stable isotope-labeled version of a drug, such as this compound, is central to this methodology. oulu.fi

In an accelerated preclinical study, a micro-dose of this compound (typically ≤100 µg) can be administered intravenously (IV) to an animal model, while a standard therapeutic dose of the non-labeled Tipelukast is given orally (PO). researchgate.net By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to differentiate and simultaneously quantify the concentration-time profiles of both the labeled and non-labeled compounds in plasma samples.

This study design offers several advantages:

Absolute Bioavailability: It allows for the determination of the absolute oral bioavailability (F) in a single experiment by comparing the area under the curve (AUC) of the orally administered Tipelukast to that of the intravenously administered this compound.

Reduced Animal Use: It combines what would traditionally be two separate studies (IV and PO administration) into one, aligning with the principles of reduction in animal testing.

Time and Cost Efficiency: It accelerates the drug development timeline by providing critical pharmacokinetic data more rapidly. tandfonline.com

The table below outlines a conceptual design for such an accelerated preclinical study.

| Study Aspect | Description |

|---|---|

| Test System | Sprague-Dawley Rats (n=6 per group) |

| Compound 1 (Oral) | Tipelukast (Non-labeled) |

| Compound 2 (IV) | This compound (Stable Isotope Labeled) |

| Sampling | Serial plasma samples collected over 24 hours |

| Analysis | LC-MS/MS to quantify both Tipelukast and this compound |

| Primary Endpoints | AUC, CL, Vd (from IV dose), and absolute oral bioavailability (F) |

Compartmental and Non-Compartmental Pharmacokinetic Modeling of Deuterated Analogs

Following the acquisition of concentration-time data from preclinical studies, pharmacokinetic (PK) modeling is employed to quantitatively describe the drug's disposition. Both non-compartmental analysis (NCA) and compartmental modeling are used to analyze data from studies involving deuterated analogs like this compound. researchgate.netplos.org

Non-Compartmental Analysis (NCA) is a direct method that calculates key PK parameters without assuming a specific physiological model. Parameters such as AUC, clearance (CL), half-life (t½), and mean residence time (MRT) are derived directly from the data. NCA is valuable for making initial comparisons, such as demonstrating the increased exposure and longer half-life of this compound compared to its parent compound. researchgate.net

The following table presents a hypothetical comparison of key pharmacokinetic parameters for Tipelukast and this compound derived from both NCA and a two-compartment model, illustrating the expected impact of deuteration.

| Parameter | Method | Tipelukast | This compound | Interpretation of Deuteration Effect |

|---|---|---|---|---|

| AUC (0-inf) (ng·h/mL) | NCA | 1550 | 3100 | Doubled systemic exposure. |

| CL/F (L/h/kg) | NCA | 0.65 | 0.32 | Reduced clearance due to slower metabolism. |

| t½ (h) | NCA | 4.1 | 8.2 | Extended elimination half-life. |

| kₑ (h⁻¹) | Compartmental | 0.173 | 0.085 | Reduced elimination rate constant. |

| Vd (L/kg) | Compartmental | 2.5 | 2.6 | Minimal change in volume of distribution. |

Emerging Research Perspectives and Future Directions for Deuterated Chemical Probes

Strategic Role of Deuterated Analogs in Modern Drug Discovery and Development Paradigms

The use of deuterated analogs, such as Tipelukast-D6, represents a significant strategy in modern drug discovery. researchgate.net Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can alter the pharmacokinetic properties of a drug. nih.govwikipedia.org This subtle change can lead to a lower rate of metabolism and a longer half-life. wikipedia.org This "deuterium switch" approach has been successfully applied to existing drugs, with deutetrabenazine becoming the first FDA-approved deuterated drug in 2017. researchgate.netnih.gov

The primary advantage of deuteration lies in its potential to improve a drug's safety and efficacy profile. By slowing down the metabolic process, deuterated compounds can offer a more stable and prolonged therapeutic effect. researchgate.net This can translate to less frequent dosing and potentially fewer side effects. acs.org This strategy is not only applied to existing drugs but is also being integrated into the discovery of new chemical entities. nih.gov The approval of deucravacitinib (B606291) in 2022 marked a milestone for de novo deuterated drugs. researchgate.netnih.gov

Deuterated compounds also serve as crucial internal standards in analytical and pharmacokinetic research. veeprho.com Their distinct mass allows for precise quantification of the parent drug and its metabolites in biological samples using techniques like mass spectrometry and liquid chromatography. researchgate.netveeprho.com This enhances the accuracy of studies on drug absorption, distribution, metabolism, and excretion (ADME). musechem.com

Key applications of deuterated analogs in drug discovery include:

Improved Pharmacokinetics: Slower metabolism leading to longer half-life and potentially improved patient compliance. wikipedia.org

Enhanced Safety Profile: Reduced formation of toxic metabolites. researchgate.net

Bioanalytical Standards: Used as internal standards for accurate quantification in ADME studies. researchgate.netveeprho.com

Mechanistic Studies: Elucidating metabolic pathways and reaction mechanisms. acs.org

Advancements in Stable Isotope Labeling Technologies and Their Impact on Research Efficacy

Recent years have seen significant progress in stable isotope labeling technologies, which are crucial for creating deuterated compounds like this compound. musechem.com These advancements have improved the efficiency, precision, and versatility of introducing isotopes into molecules. musechem.comadesisinc.com

One of the key advancements is the development of more efficient and cost-effective synthesis methods. musechem.com The integration of flow chemistry, for example, has enhanced the safety, scalability, and efficiency of producing isotopically labeled compounds, resulting in higher yields and purer products. adesisinc.com Automated synthesis platforms and novel labeling reagents are also becoming more common, making these powerful research tools more accessible. adesisinc.com

These technological improvements have a direct impact on research efficacy. They allow for more accurate and reliable data in a variety of applications, from drug metabolism studies to environmental science. musechem.comadesisinc.com In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have been expanded to include pulsed applications, enabling the temporal analysis of protein changes. researchgate.net

Recent advancements in stable isotope labeling include:

Flow Chemistry: Improves safety, scalability, and efficiency of synthesis. adesisinc.com

Automated Synthesis Platforms: Increases accessibility and throughput. adesisinc.com

Novel Labeling Reagents: Expands the range of molecules that can be labeled. adesisinc.com

Pulsed SILAC (pSILAC): Allows for the dynamic analysis of protein turnover. researchgate.net

Potential for this compound in Advanced In Vitro Drug-Drug Interaction Studies and Mechanistic Toxicology Research

This compound, as a deuterated analog of Tipelukast, holds significant potential for advanced in vitro studies. Tipelukast itself is a leukotriene receptor antagonist with anti-inflammatory and anti-fibrotic properties. wikipedia.orgpulmonaryfibrosis.orgmedicinova.com It is known to inhibit phosphodiesterases (PDE) 3 and 4, and 5-lipoxygenase (5-LO). pulmonaryfibrosis.orgmedicinova.com

In the realm of drug-drug interaction (DDI) studies, this compound can be an invaluable tool. Understanding how a new drug interacts with other medications is a critical part of the development process. fda.gov Physiologically based pharmacokinetic (PBPK) models are often used to predict these interactions. nih.gov Using a deuterated internal standard like this compound allows for the precise measurement of the parent drug in the presence of other compounds, which is essential for building and validating these predictive models. veeprho.comnih.gov

For mechanistic toxicology research , this compound can help in understanding the underlying causes of a drug's toxicity. nih.gov By tracing the metabolic fate of the deuterated compound, researchers can identify potentially toxic metabolites and the enzymatic pathways responsible for their formation. researchgate.netnih.gov This information is crucial for designing safer drugs. For instance, if a particular metabolic pathway leads to a toxic byproduct, deuteration at the site of metabolism can block this pathway, potentially reducing toxicity. tandfonline.com Mechanistic toxicology also investigates how chemicals can lead to conditions like pulmonary fibrosis, a disease for which the parent compound, Tipelukast, has been studied. army.mil

Unexplored Research Avenues for Deuterated Forms of Leukotriene Modulators and Related Therapeutic Classes

The successful application of deuteration in various drug classes opens up new research avenues for leukotriene modulators and related therapeutic areas. Leukotrienes are inflammatory mediators involved in conditions like asthma and cardiovascular disease. pnas.orgnih.gov

One unexplored area is the systematic deuteration of other leukotriene receptor antagonists or synthesis inhibitors to improve their pharmacokinetic profiles. While deuterated standards for some leukotrienes exist, the therapeutic potential of deuterated modulators is still largely untapped. scbt.commedchemexpress.com For example, exploring deuterated versions of drugs like montelukast (B128269) could lead to improved treatments for inflammatory conditions. nih.gov

Furthermore, the anti-inflammatory and anti-fibrotic effects of compounds like Tipelukast suggest that their deuterated analogs could be investigated for a broader range of diseases. pulmonaryfibrosis.org This includes various fibrotic conditions beyond the lungs and other inflammatory disorders. nih.gov The development of deuterated probes for these targets could also enhance our understanding of the underlying disease mechanisms.

Methodological Innovations in Combining Deuterated Probes with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

The combination of deuterated probes with advanced "omics" technologies like metabolomics and lipidomics is creating new frontiers in biomedical research. creative-proteomics.com These technologies allow for the large-scale study of metabolites and lipids, providing a comprehensive view of cellular processes. acs.org

In metabolomics , stable isotope tracing using deuterated compounds allows researchers to follow the metabolic fate of specific molecules in real-time. mdpi.com This is particularly useful for mapping metabolic pathways and quantifying metabolic fluxes, which can provide insights into disease states like cancer. mdpi.com Deuterated probes can be used in combination with techniques like Deuterium Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy to non-invasively study metabolism in three dimensions. isotope.com

In lipidomics , which focuses on the study of cellular lipids, deuterated probes are used to track the synthesis and metabolism of fatty acids and other lipids. mdpi.comacs.org This is crucial for understanding the role of lipids in health and disease. Combining deuterated fatty acid probes with techniques like Raman spectroscopy allows for the real-time visualization and quantification of lipid metabolism within intact cells. acs.org

The use of deuterated internal standards is also critical for ensuring the accuracy and reproducibility of both metabolomics and lipidomics studies. mdpi.com These standards help to correct for variations in sample preparation and analysis, leading to more reliable quantitative data. acs.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of Tipelukast-D6 in preclinical studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>98% recommended for in vitro assays) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography-mass spectrometry (LC-MS) should confirm structural integrity, especially deuterium incorporation at specified positions. Stability studies under varying pH (e.g., 1.2–7.4), temperatures (4°C–40°C), and light exposure are critical for determining storage conditions .

Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects on leukotriene receptors?

- Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 μM) in cell-based assays (e.g., transfected HEK293 cells expressing CysLT₁ receptors). Include positive controls (e.g., Montelukast) and negative controls (vehicle-only). Measure intracellular calcium flux or cAMP levels, normalizing data to baseline activity. Triplicate replicates per concentration are mandatory to account for inter-assay variability .

Q. What protocols ensure reproducibility in synthesizing this compound for pharmacological studies?

- Methodology : Follow deuterium exchange procedures under inert atmospheres (argon/nitrogen) to minimize isotopic dilution. Monitor reaction progress via thin-layer chromatography (TLC) and confirm deuteration efficiency using mass spectrometry. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate batch-to-batch consistency using HPLC retention times .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy data for this compound?

- Methodology : Investigate pharmacokinetic (PK) factors such as bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Compare tissue distribution profiles (e.g., lung vs. liver) in rodent models. If in vitro potency (IC₅₀) does not translate to in vivo effects, assess off-target interactions via receptor panelling or transcriptomic analysis .

Q. What experimental strategies validate the specificity of this compound for leukotriene pathways in complex biological systems?

- Methodology : Combine genetic knockout models (e.g., CysLT₁⁻/⁻ mice) with pharmacological inhibition. Use RNA sequencing to identify differentially expressed genes in treated vs. untreated inflammatory models (e.g., ovalbumin-induced asthma). Cross-validate findings with pathway enrichment analysis (e.g., KEGG, Reactome) to exclude non-leukotriene mechanisms .

Q. How should researchers address contradictory data on this compound’s metabolic stability across species?

- Methodology : Conduct interspecies microsomal stability assays (human, rat, mouse) with NADPH cofactors. Identify major metabolites via UPLC-QTOF and compare cytochrome P450 (CYP) isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4). If discrepancies persist, validate findings in humanized liver chimeric mice .

Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound in chronic inflammation models?

- Methodology : Employ mixed-effects models to account for longitudinal data (e.g., daily cytokine measurements over 28 days). Use Kaplan-Meier survival curves for exacerbation frequency and Cox proportional hazards regression to adjust for covariates (e.g., baseline inflammation severity). Bootstrap resampling (1,000 iterations) ensures robustness in small-sample studies .

Methodological Frameworks and Best Practices

- For Experimental Design : Apply the PICOT framework (Population: cell/animal model; Intervention: dose/route; Comparison: controls; Outcome: biomarker; Time: acute/chronic) to structure hypotheses .

- For Data Contradictions : Use triangulation by combining orthogonal assays (e.g., binding affinity + functional readouts + omics) to confirm findings .

- For Replication : Adhere to ARRIVE guidelines for animal studies and provide raw data in supplementary materials to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.